Crlx101

Beschreibung

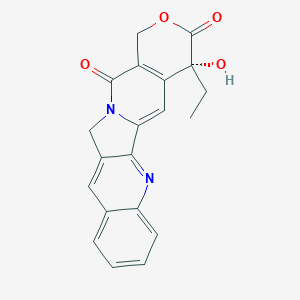

Structure

3D Structure

Eigenschaften

IUPAC Name |

(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149224 | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110351-92-3 | |

| Record name | 20R-Camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CRLX101: A Nanoparticle-Driven Approach to Disrupting Tumor Proliferation and Survival

An In-depth Technical Guide on the Mechanism of Action in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CRLX101 is an investigational nanoparticle-drug conjugate that leverages a novel delivery system to enhance the therapeutic window of camptothecin (B557342), a potent topoisomerase I inhibitor. This guide delineates the multifaceted mechanism of action of CRLX101 in solid tumors, moving beyond its primary cytotoxic activity to explore its impact on tumor angiogenesis and the hypoxic microenvironment. Through a synthesis of preclinical and clinical data, this document provides a comprehensive overview of CRLX101's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding and further investigation into this promising anti-cancer agent.

Introduction: The Rationale for a Nanoparticle Formulation of Camptothecin

Camptothecin (CPT) and its analogs are powerful anti-neoplastic agents that have demonstrated broad-spectrum activity against a variety of cancers.[1][2] Their primary mechanism of action is the inhibition of topoisomerase I, an essential enzyme for DNA replication and repair.[1][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, CPT induces single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptosis.[3][4]

Despite its potent anti-tumor activity, the clinical development of CPT has been hampered by several challenges, including poor aqueous solubility, instability of its active lactone ring at physiological pH, and significant toxicities.[2] CRLX101 was engineered to overcome these limitations. It consists of CPT covalently conjugated to a cyclodextrin-based polymer that self-assembles into nanoparticles. This formulation is designed to improve the solubility and stability of CPT, prolong its circulation time, and facilitate its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]

Core Mechanism of Action: Dual Inhibition of Topoisomerase I and HIF-1α

The anti-tumor activity of CRLX101 is driven by a dual mechanism of action that targets both DNA replication and the tumor's response to its microenvironment.

Inhibition of Topoisomerase I

The foundational mechanism of CRLX101 is the inhibition of topoisomerase I by its camptothecin payload. Upon release within the tumor cell, CPT binds to the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[3][4] This leads to an accumulation of single-strand breaks, which are subsequently converted to double-strand breaks by the replication machinery, triggering cell cycle arrest and apoptosis.[3]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

A key differentiator of CRLX101 is its ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia.[6][7] Solid tumors often outgrow their blood supply, leading to hypoxic microenvironments. In response, cancer cells upregulate HIF-1α, which in turn activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, promoting tumor growth and resistance to therapy.[6]

Preclinical studies have demonstrated that CRLX101 significantly down-regulates HIF-1α protein levels in various tumor models.[6][7] This inhibition of HIF-1α leads to a reduction in the expression of its downstream targets, including Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[8]

Pharmacokinetics and Tumor Accumulation

The nanoparticle formulation of CRLX101 significantly alters the pharmacokinetic profile of camptothecin. Preclinical and clinical studies have shown that CRLX101 has a prolonged plasma half-life and an increased area under the curve (AUC) compared to the parent drug.[9][10] This is attributed to the nanoparticle's ability to evade rapid renal clearance.

Furthermore, CRLX101 nanoparticles, with a diameter of approximately 20-30 nm, are designed to preferentially accumulate in tumor tissues through the EPR effect.[8] The leaky vasculature and poor lymphatic drainage characteristic of solid tumors allow for the passive targeting and retention of nanoparticles, leading to higher and more sustained concentrations of camptothecin at the tumor site compared to healthy tissues.[5]

Table 1: Pharmacokinetic Parameters of CRLX101 in Patients with Advanced Solid Tumors

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 15 mg/m² (bi-weekly) | [3] |

| Mean Tmax of unconjugated CPT | 17.7 - 24.5 hours | [3] |

Preclinical Efficacy in Solid Tumor Models

CRLX101 has demonstrated significant anti-tumor activity across a broad range of preclinical xenograft models.

Table 2: Summary of Preclinical Efficacy of CRLX101 in Xenograft Models

| Tumor Model | CRLX101 Efficacy | Comparator(s) | Reference |

| H1299 NSCLC | 100% (10/10) cures | Gemcitabine (50% cures), Topotecan (10% cures), Docetaxel, Erlotinib, Pemetrexed (0% cures) | [11] |

| H520 Squamous NSCLC | Greater median survival and tumor growth delay | Carboplatin, Docetaxel, Gemcitabine | [11] |

| HCT-116 Colon | Up to 90% HIF-1α inhibition for at least 7 days | - | [12] |

| A2780 Ovarian | Synergistic tumor growth inhibition and improved survival (in combination with bevacizumab) | Bevacizumab alone | [12] |

| Glioblastoma (U87 MG) | Induced G2/M cell cycle arrest and apoptosis; inhibited angiogenesis | CPT | [8] |

Clinical Efficacy and Safety in Solid Tumors

CRLX101 has been evaluated in several clinical trials for various solid tumors, demonstrating a manageable safety profile and encouraging signs of efficacy.

Table 3: Summary of Clinical Trial Results for CRLX101

| Cancer Type | Phase | Treatment | Key Efficacy Results | Reference |

| Advanced Solid Tumors | I/IIa | Monotherapy (15 mg/m² bi-weekly) | MTD established; Median PFS: 3.7 months; Stable Disease in 64% of patients at MTD. | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | I/IIa | Monotherapy (15 mg/m² bi-weekly) | Median PFS: 4.4 months; Stable Disease in 73% of patients. | [3] |

| Platinum-Resistant Ovarian Cancer | II | Monotherapy | Overall Response Rate (ORR): 11%; Clinical Benefit Rate (CBR): 68%; Median PFS: 4.5 months. | [1] |

| Platinum-Resistant Ovarian Cancer | II | Combination with Bevacizumab | ORR: 18%; CBR: 95%; Median PFS: 6.5 months. | [1] |

| Locally Advanced Rectal Cancer | Ib/II | Combination with Capecitabine and Radiotherapy | MTD of 15 mg/m² weekly established; Pathologic Complete Response (pCR) of 19% overall and 33% at MTD. | [4] |

The most common grade 3/4 adverse events observed in clinical trials were neutropenia and fatigue.[3]

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer

-

CRLX101 or Camptothecin (as a positive control)

-

Stop Buffer/Loading Dye

-

Agarose (B213101) gel (1%) and electrophoresis apparatus

-

DNA staining agent (e.g., Ethidium Bromide)

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures on ice containing the 10x reaction buffer, supercoiled plasmid DNA, and nuclease-free water.

-

Add serial dilutions of CRLX101 or camptothecin to the respective reaction tubes. Include a vehicle control.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the faster-migrating supercoiled DNA band, while the control with active enzyme will show a slower-migrating relaxed DNA band.

HIF-1α Western Blot

This protocol details the detection of HIF-1α protein levels in cell lysates by Western blot to assess the inhibitory effect of CRLX101.

Materials:

-

Cell culture reagents

-

CRLX101

-

Hypoxia induction agent (e.g., CoCl₂) or hypoxic chamber

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: anti-HIF-1α

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with CRLX101 at various concentrations and for different durations. Include a vehicle control.

-

Induce hypoxia in a subset of wells using a chemical agent or a hypoxic chamber.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Image the blot using a chemiluminescence imaging system to detect the HIF-1α protein bands. A decrease in band intensity in CRLX101-treated samples compared to the hypoxic control indicates inhibition.

Anti-Angiogenesis Assay (CD31 Immunohistochemistry)

This method is used to visualize and quantify blood vessel density in tumor tissue sections as a measure of angiogenesis.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Antigen retrieval solution

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-CD31 (PECAM-1)

-

Secondary antibody: Biotinylated anti-rat or anti-mouse IgG

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tumor tissue sections.

-

Perform antigen retrieval to unmask the CD31 epitope.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the sections with the primary anti-CD31 antibody.

-

Wash the sections and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the streptavidin-HRP conjugate.

-

Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of CD31 expression.

-

Counterstain the sections with hematoxylin.

-

Dehydrate and mount the sections.

-

Visualize the stained sections under a microscope and quantify the microvessel density in different fields of view. A reduction in CD31-positive structures in CRLX101-treated tumors indicates an anti-angiogenic effect.

Conclusion

CRLX101 represents a sophisticated approach to cancer therapy, combining the potent, well-characterized mechanism of a topoisomerase I inhibitor with a nanoparticle delivery system that enhances its therapeutic index. Its dual action of inducing DNA damage and inhibiting the adaptive hypoxic response of tumors positions it as a promising agent for the treatment of a variety of solid tumors, both as a monotherapy and in combination with other anti-cancer drugs. The data presented in this guide underscore the potential of CRLX101 to overcome the limitations of conventional chemotherapy and offer a more targeted and effective treatment strategy for cancer patients. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. Sequential Phase II clinical trials evaluating CRLX101 as monotherapy and in combination with bevacizumab in recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pilot trial of CRLX101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer [authors.library.caltech.edu]

- 3. benchchem.com [benchchem.com]

- 4. ascopubs.org [ascopubs.org]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors | Semantic Scholar [semanticscholar.org]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pilot trial of CRLX101 in patients with advanced, chemotherapy-refractory gastroesophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

CRLX101 Nanoparticle: A Technical Deep Dive into Composition, Self-Assembly, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRLX101, formerly known as IT-101, is a nanoparticle-drug conjugate (NDC) that represents a significant advancement in the delivery of camptothecin (B557342), a potent topoisomerase I inhibitor.[1] Developed to overcome the poor water solubility and instability of camptothecin, CRLX101 is engineered for enhanced tumor targeting and sustained drug release. This technical guide provides an in-depth overview of the composition, self-assembly mechanism, and key experimental protocols for the characterization of CRLX101, tailored for researchers and professionals in the field of oncology and drug development.

Core Composition and Physicochemical Properties

CRLX101 is composed of a linear, biocompatible copolymer of cyclodextrin (B1172386) and polyethylene (B3416737) glycol (PEG) covalently conjugated to camptothecin (CPT).[2][3] The drug is loaded at approximately 10-12% by weight.[2] This conjugation strategy significantly increases the aqueous solubility of camptothecin by over 1000-fold. The individual polymer-drug conjugate strands possess the inherent ability to self-assemble into nanoparticles.[2][4]

The resulting nanoparticles exhibit a slightly negative zeta potential.[3] The PEG component of the copolymer provides a hydrophilic shell, which is believed to contribute to the nanoparticle's stability and prolonged circulation time in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CRLX101 nanoparticles as reported in the literature.

| Parameter | Value | Reference |

| Composition | ||

| Drug | Camptothecin (CPT) | [2][3] |

| Polymer | Cyclodextrin-Polyethylene Glycol (CDP) | [2] |

| Drug Loading | ~10-12% (w/w) | [2] |

| Physicochemical Properties | ||

| Particle Size (Diameter) | 20-40 nm | [3][5] |

| Zeta Potential | ~ -5 mV | [3] |

| Increase in CPT Solubility | > 1000-fold | [2][4] |

| Pharmacokinetics (in vivo) | ||

| Drug Release Half-life (in human plasma) | ~59 hours | [2] |

| Drug Release Half-life (in PBS) | ~411 hours | [2] |

The Self-Assembly of CRLX101

The formation of CRLX101 nanoparticles is a spontaneous process driven by the chemical properties of its constituent polymer-drug conjugates. This self-assembly is a critical feature of the CRLX101 platform.

The self-assembly is primarily driven by hydrophobic interactions and the formation of inclusion complexes between the camptothecin molecules and the cyclodextrin cavities of the polymer backbone.[2] This results in a core-shell-like structure where the hydrophobic CPT is shielded from the aqueous environment, and the hydrophilic PEG chains are exposed on the surface.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of CRLX101. The following sections outline the methodologies based on published literature.

Synthesis of CDP-Camptothecin Conjugate

The synthesis of the cyclodextrin-based polymer and its conjugation to camptothecin is a multi-step process. A representative synthesis is described by Cheng et al. and is foundational to the creation of the CRLX101 nanoparticle.

Materials:

-

β-Cyclodextrin derivative (e.g., 6A,6D-Bis-(2-amino-2-carboxylethylthio)-6A,6D-dideoxy-β-cyclodextrin)

-

Difunctionalized PEG comonomer

-

20-O-trifluoroglycinylcamptothecin

-

Organic solvents (e.g., DMSO)

-

Dialysis membranes (e.g., 10,000 MWCO)

Procedure:

-

Polymer Synthesis: A diamino acid derivative of β-cyclodextrin is condensed with a difunctionalized PEG comonomer to form a linear, high molecular weight β-cyclodextrin-based polymer with pendant carboxylate functionality.

-

Camptothecin Derivative Synthesis: 20-O-trifluoroglycinylcamptothecin is synthesized separately.

-

Conjugation: The synthesized polymer is dissolved in an organic solvent like DMSO. The camptothecin derivative is then added, and the mixture is stirred to facilitate the conjugation reaction. An organic base is required to deprotonate the TFA salt of the camptothecin derivative to enable coupling.

-

Purification: The resulting polymer-camptothecin conjugate (CDP-CPT) is purified by dialysis against a suitable solvent to remove unreacted reagents and byproducts. The final product is typically obtained by lyophilization.

Nanoparticle Self-Assembly and Characterization

Procedure:

-

Self-Assembly: The lyophilized CDP-CPT conjugate is reconstituted in an aqueous solution (e.g., phosphate-buffered saline, PBS). The nanoparticles form spontaneously upon dissolution.

-

Particle Size and Zeta Potential: The hydrodynamic diameter and zeta potential of the nanoparticles are measured using Dynamic Light Scattering (DLS).

-

Drug Loading: The amount of camptothecin conjugated to the polymer is determined using UV-Vis spectroscopy by measuring the absorbance at the characteristic wavelength for camptothecin and comparing it to a standard curve.

-

In Vitro Drug Release: The release of camptothecin from the nanoparticles is assessed using a dialysis method. A known concentration of the nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a release buffer (e.g., PBS at pH 7.4 and an acetate (B1210297) buffer at pH 5.5) at 37°C with gentle shaking. Aliquots of the release buffer are collected at predetermined time points and the concentration of released camptothecin is quantified by HPLC or UV-Vis spectroscopy.

Mechanism of Action: Intracellular Drug Delivery and Target Engagement

CRLX101 is designed to exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. Once accumulated in the tumor microenvironment, the nanoparticles are taken up by cancer cells. Inside the cell, the linker connecting camptothecin to the polymer is cleaved, releasing the active drug to inhibit topoisomerase I, leading to DNA damage and apoptosis.

Conclusion

CRLX101 represents a sophisticated nanomedicine platform that effectively addresses the challenges associated with the clinical use of camptothecin. Its well-defined composition, predictable self-assembly, and favorable physicochemical properties contribute to its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a foundational understanding for researchers aiming to work with or develop similar nanoparticle-drug conjugate systems. Further investigation into the nuanced interactions of CRLX101 within the complex tumor microenvironment will continue to advance the field of targeted cancer therapy.

References

- 1. CRLX101 - Wikipedia [en.wikipedia.org]

- 2. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CRLX101 nanoparticles localize in human tumors and not in adjacent, nonneoplastic tissue after intravenous dosing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CRLX101: A Novel Nanopharmaceutical of Camptothecin in Clinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of CRLX101, an investigational nanoparticle-drug conjugate of camptothecin (B557342), which has been evaluated in multiple clinical trials. Camptothecin, a potent topoisomerase I inhibitor, has historically been limited by poor water solubility, instability of its active lactone form, and significant toxicity.[1][2] CRLX101 was designed to overcome these limitations through a novel nanopharmaceutical approach, enhancing the drug's therapeutic index.[1][3]

Core Technology and Composition

CRLX101 is a self-assembling nanopharmaceutical created from a cyclodextrin-containing polymer (CDP) covalently linked to camptothecin (CPT).[3][4] This innovative design encapsulates additional CPT within its core, achieving a drug load of approximately 10-12% by weight.[1] The resulting nanoparticles are uniform in size, typically 30-40 nm in diameter.[5]

The key advantages conferred by this platform include:

-

Enhanced Solubility : The CDP conjugation increases camptothecin's aqueous solubility by over 1000-fold compared to the parent drug.[1]

-

Improved Stability : The nanostructure protects the vital lactone ring of camptothecin from hydrolysis at physiological pH, preserving its active form.[5]

-

Prolonged Circulation : CRLX101 nanoparticles exhibit a significantly longer plasma half-life compared to small-molecule CPT analogues.[5]

-

Tumor Targeting : The nanoparticles are designed to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3][6]

Mechanism of Action and Signaling Pathways

CRLX101's primary mechanism of action is the inhibition of Topoisomerase I (Topo 1), a nuclear enzyme essential for DNA replication and repair.[5][7] By stabilizing the Topo 1-DNA cleavage complex, CRLX101 leads to an accumulation of DNA double-strand breaks during replication, ultimately triggering programmed cell death (apoptosis).[5]

In addition to its direct effect on Topo 1, CRLX101 has been shown to inhibit Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that promotes tumor survival, angiogenesis, and resistance to therapy, particularly radiotherapy.[5][6] This dual mechanism of inhibiting both Topo 1 and HIF-1α makes CRLX101 a promising agent for combination therapies.[6]

The downstream signaling cascade initiated by CRLX101-induced DNA damage involves multiple apoptotic pathways. This includes both p53-dependent and p53-independent mechanisms that converge on the mitochondria.[8] The process typically involves the activation of caspase cascades, release of cytochrome c, and changes in mitochondrial membrane potential, leading to cellular apoptosis.[9][10]

Preclinical and Clinical Development Data

CRLX101 has undergone extensive evaluation in both preclinical models and human clinical trials across a range of solid tumors.

CRLX101 Synthesis and Characterization (Self-Assembly):

-

A cyclodextrin-containing polymer (CDP) is synthesized as the nanopharmaceutical backbone.

-

Camptothecin (CPT) is covalently attached to the CDP through a cleavable linker, forming a drug-polymer conjugate.

-

This conjugate is then allowed to self-assemble in an aqueous solution. During this process, the conjugate forms nanoparticles that encapsulate additional, non-conjugated CPT within the core.[3]

-

Characterization is performed using dynamic light scattering (DLS) for size determination, and high-performance liquid chromatography (HPLC) to quantify drug loading and purity.

In Vivo Murine Xenograft Model Protocol:

-

Human tumor cells (e.g., colorectal, lung) are subcutaneously implanted into immunodeficient mice.

-

Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

CRLX101 is administered intravenously via tail vein injection at specified doses and schedules (e.g., 15 mg/m² bi-weekly).[11] Control groups may receive saline or a comparator drug like irinotecan.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors and major organs are harvested for pharmacokinetic and pharmacodynamic analysis.

Clinical studies have demonstrated a favorable pharmacokinetic (PK) profile for CRLX101, characterized by prolonged exposure to the active drug.

Table 1: Pharmacokinetic Parameters of CRLX101 in Patients with Advanced Solid Tumors

| Parameter | Polymer-Conjugated CPT | Unconjugated (Released) CPT |

|---|---|---|

| Tmax (h) | ~1 (end of infusion) | 17.7 - 24.5 |

| Circulation Half-life (h) | ~17.2 | Not directly applicable |

| Dose Proportionality | Cmax and AUC generally proportional to dose | Cmax and AUC generally proportional to dose |

Data compiled from Phase 1/2a trial results.[11][12]

This profile, particularly the extended Tmax for unconjugated CPT, supports the mechanism of slow, sustained drug release within the patient's system.[11][12]

CRLX101 has been evaluated as both a monotherapy and in combination with other agents, such as bevacizumab or standard chemoradiotherapy.[3][6][13]

Table 2: Summary of Efficacy Data from Key CRLX101 Clinical Trials

| Trial Phase / Cancer Type | Treatment Regimen | Key Efficacy Outcome(s) |

|---|---|---|

| Phase 1/2a (Advanced Solid Tumors) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | Median PFS: 3.7 months; Stable Disease: 64% of patients.[11][12] |

| Phase 1/2a (NSCLC Subset) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | Median PFS: 4.4 months; Stable Disease: 73% of patients.[11][12] |

| Phase 1b/2 (Rectal Cancer) | CRLX101 (15 mg/m² weekly) + Capecitabine + Radiotherapy | Pathologic Complete Response (pCR): 19% (overall); 33% at MTD.[13] |

PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer; MTD: Maximum Tolerated Dose.

The safety profile of CRLX101 has been generally manageable.[3] In a Phase 1/2a study, the most common Grade 3/4 adverse events at the maximum tolerated dose (MTD) were neutropenia and fatigue.[11] Importantly, gastrointestinal toxicities commonly associated with camptothecin derivatives were less frequent and severe.[6]

Table 3: Common Grade 3/4 Adverse Events (Phase 1/2a, at MTD)

| Adverse Event | Frequency (%) |

|---|---|

| Neutropenia | Reported as a dose-limiting toxicity |

| Fatigue | Among most common events |

Data from Weiss et al. (2013).[11]

Conclusion and Future Outlook

CRLX101 represents a significant advancement in camptothecin delivery. By leveraging cyclodextrin-based nanotechnology, it successfully addresses the core limitations of the parent drug, resulting in a nanopharmaceutical with a prolonged half-life, sustained drug release, and a manageable safety profile.[1][3] Clinical data have shown encouraging signs of efficacy, particularly in achieving disease stabilization and in combination with radiotherapy for rectal cancer.[11][12][13]

While further clinical development is necessary to fully define its role in oncology, the dual inhibition of Topo 1 and HIF-1α presents a compelling rationale for its continued investigation, especially in combination with anti-angiogenic agents and radiotherapy. The journey of CRLX101 from preclinical concept to advanced clinical trials provides a valuable blueprint for the development of next-generation nanopharmaceuticals in cancer therapy.

References

- 1. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Camptothecin-based nanodrug delivery systems | Cancer Biology & Medicine [cancerbiomed.org]

- 8. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 11. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

CRLX101: A Dual-Action Nanoparticle-Drug Conjugate Targeting Topoisomerase-I and HIF-1α Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CRLX101 is an innovative nanoparticle-drug conjugate (NDC) that leverages a cyclodextrin-based polymer delivery system to transport its active payload, camptothecin (B557342) (CPT). This advanced formulation is designed to enhance the therapeutic window of CPT by improving its solubility, stability, and tumor-specific accumulation.[1][2][3] CRLX101 exhibits a dual mechanism of action, potently inhibiting both topoisomerase-I (Topo-I) and the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[4][5][6] This dual targeting approach not only induces direct cytotoxicity in cancer cells but also counteracts mechanisms of treatment resistance, particularly those associated with hypoxia and angiogenesis. This guide provides a comprehensive overview of the core mechanisms of CRLX101, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

CRLX101 is a self-assembling nanoparticle, approximately 20-40 nm in diameter, composed of a linear cyclodextrin-polyethylene glycol (CD-PEG) co-polymer covalently conjugated with camptothecin.[7][8][9] This nanoparticle structure protects the active lactone form of CPT from hydrolysis in circulation and facilitates its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[2][10] Once within the tumor microenvironment, CPT is gradually released, enabling sustained target engagement.

Inhibition of Topoisomerase-I

Camptothecin, the active payload of CRLX101, is a potent inhibitor of topoisomerase-I, an essential enzyme for DNA replication and transcription.[][12] Topo-I relieves torsional stress in DNA by introducing transient single-strand breaks. CPT stabilizes the covalent complex formed between Topo-I and DNA (the cleavable complex), preventing the re-ligation of the DNA strand.[13][14] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[12][15]

References

- 1. CRLX101 - Wikipedia [en.wikipedia.org]

- 2. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRLX101, a Nanoparticle-Drug Conjugate Containing Camptothecin, Improves Rectal Cancer Chemoradiotherapy by Inhibiting DNA Repair and HIF1α [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 15. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cyclodextrin-Based Polymers in CRLX101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core technology behind CRLX101, a nanoparticle-drug conjugate that leverages a cyclodextrin-based polymer system for the targeted delivery of the potent anticancer agent, camptothecin (B557342). CRLX101 was designed to overcome the significant challenges associated with camptothecin's poor solubility, instability of its active lactone form, and systemic toxicity. By conjugating camptothecin to a linear, biocompatible cyclodextrin-polyethylene glycol (PEG) copolymer, CRLX101 self-assembles into nanoparticles that offer improved pharmacokinetics, enhanced tumor accumulation, and a more favorable safety profile.[1][2][3] This document details the mechanism of action, quantitative data from preclinical and clinical studies, and the experimental protocols used to characterize and evaluate this innovative drug delivery platform.

Core Technology: The Cyclodextrin-Based Polymer Platform

CRLX101 (formerly known as IT-101) is a nanopharmaceutical composed of a linear copolymer of β-cyclodextrin and polyethylene (B3416737) glycol (PEG) covalently linked to camptothecin (CPT).[1][4] This unique architecture allows the polymer-drug conjugate to self-assemble into nanoparticles with a diameter of 20-30 nm.[2]

The cyclodextrin (B1172386) component serves multiple crucial functions:

-

Solubility Enhancement: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the poorly water-soluble camptothecin, increasing its apparent solubility by over 1000-fold.[3][5]

-

Stabilization of Camptothecin: The lactone ring of camptothecin is essential for its topoisomerase I inhibitory activity but is prone to hydrolysis and inactivation at physiological pH.[6] The cyclodextrin polymer protects the lactone ring, maintaining the drug in its active form.

-

Drug Conjugation Site: The polymer backbone provides sites for the covalent attachment of camptothecin molecules, with a drug loading of approximately 10-12% by weight.[3][5]

The PEG component imparts "stealth" characteristics to the nanoparticles, reducing renal clearance and prolonging circulation time in the bloodstream.[6] This extended half-life, combined with the nanoparticle size, facilitates passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[3]

Mechanism of Action: Dual Inhibition at the Tumor Site

Once CRLX101 nanoparticles accumulate in the tumor tissue via the EPR effect, camptothecin is gradually released. The released camptothecin then exerts its anticancer effects through a dual mechanism of action:

-

Topoisomerase I Inhibition: Camptothecin is a potent inhibitor of topoisomerase I, a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[4][5] By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin prevents the re-ligation of single-strand breaks, leading to DNA damage and the induction of apoptosis.[4]

-

HIF-1α Inhibition: Camptothecin has also been shown to inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that is often overexpressed in hypoxic tumor microenvironments.[6][7] HIF-1α promotes tumor survival, angiogenesis, and metastasis. By inhibiting HIF-1α, CRLX101 can disrupt these critical pathways, further contributing to its antitumor efficacy.[6][7]

The sustained release of camptothecin from the cyclodextrin polymer within the tumor microenvironment leads to prolonged inhibition of both Topoisomerase I and HIF-1α, maximizing the therapeutic effect while minimizing systemic toxicity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CRLX101, providing a comparative overview of its pharmacokinetic properties, in vitro cytotoxicity, and clinical efficacy.

Table 1: Pharmacokinetic Parameters of CRLX101 in Preclinical and Clinical Studies

| Parameter | Species/Study Population | Dose | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Half-life (t½) (h) | Reference |

| Conjugated CPT | Rats | 0.9 mg/kg CPT equiv. | 9.1 | - | - | - | [8] |

| Released CPT | Rats | 0.9 mg/kg CPT equiv. | 0.2 | - | - | - | [8] |

| Conjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 12 mg/m² (bi-weekly) | - | - | - | - | [6] |

| Unconjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 12 mg/m² (bi-weekly) | - | 17.7 - 24.5 | - | - | [6][9] |

| Conjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 15 mg/m² (bi-weekly, MTD) | - | - | - | - | [6] |

| Unconjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 15 mg/m² (bi-weekly, MTD) | - | 17.7 - 24.5 | - | - | [6][9] |

| Conjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 18 mg/m² (bi-weekly) | - | - | - | - | [6] |

| Unconjugated CPT | Advanced Solid Tumors (Phase I/IIa) | 18 mg/m² (bi-weekly) | - | 17.7 - 24.5 | - | - | [6][9] |

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), MTD (Maximum Tolerated Dose). Dashes indicate data not reported in the cited source.

Table 2: In Vitro Cytotoxicity of CRLX101 (IC50 Values)

| Cell Line | Cancer Type | CRLX101 IC50 (nM) | Camptothecin IC50 (nM) | Reference |

| U87 MG | Glioblastoma | 204.1 | - | [3] |

| HT-29 | Colorectal Cancer | Higher than CPT | - | [2] |

| SW480 | Colorectal Cancer | Higher than CPT | - | [2] |

Note: IC50 (Half-maximal inhibitory concentration). A higher IC50 for CRLX101 in vitro is expected due to the slow release of the active drug, camptothecin.

Table 3: Clinical Efficacy of CRLX101 in Various Cancers

| Cancer Type | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Clinical Benefit Rate (CBR) | Reference |

| Advanced Solid Tumors (MTD) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | 44 | - | 3.7 | 64% (Stable Disease) | [6][9] |

| NSCLC (subset) | CRLX101 Monotherapy (15 mg/m² bi-weekly) | - | - | 4.4 | 73% (Stable Disease) | [6][9] |

| Recurrent Ovarian Cancer | CRLX101 Monotherapy | 29 | 11% | 4.5 | 68% | [10] |

| Recurrent Ovarian Cancer | CRLX101 + Bevacizumab | 34 | 18% | 6.5 | 95% | [10] |

| Metastatic Renal Cell Carcinoma | CRLX101 + Bevacizumab | 22 | 23% (Partial Response) | >4 months in 55% of patients | - | [5][11] |

| Locally Advanced Rectal Cancer (MTD) | CRLX101 + CRT | 6 | 33% (pCR) | - | - | [12] |

| Locally Advanced Rectal Cancer (overall) | CRLX101 + CRT | 31 | 19% (pCR) | - | 55% (Moderate Response) | [12] |

Note: NSCLC (Non-Small Cell Lung Cancer), CRT (Chemoradiotherapy), pCR (pathological Complete Response).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization and evaluation of CRLX101.

Synthesis of Cyclodextrin-PEG Polymer and CRLX101

The synthesis of the cyclodextrin-based polymer and its conjugation to camptothecin is a multi-step process. The following is a representative protocol based on published methods for similar polymers.[7][9]

Materials:

-

β-Cyclodextrin (β-CD)

-

Epichlorohydrin or other suitable cross-linker

-

Polyethylene glycol (PEG) with reactive end groups (e.g., tosylated PEG)

-

Camptothecin (CPT)

-

Coupling agents (e.g., DCC/DMAP or EDC/NHS)

-

Organic solvents (e.g., DMSO, DMF, DCM)

-

Dialysis tubing (MWCO 10-14 kDa)

Procedure:

-

Synthesis of the Cyclodextrin-PEG Copolymer:

-

Dissolve β-cyclodextrin in an appropriate solvent (e.g., anhydrous DMSO).

-

Add the difunctionalized PEG comonomer to the cyclodextrin solution.

-

Initiate the polymerization reaction by adding a suitable base or catalyst.

-

Allow the reaction to proceed at a controlled temperature for a specified duration to achieve the desired molecular weight.

-

Purify the resulting polymer by dialysis against deionized water to remove unreacted monomers and low molecular weight oligomers.

-

Lyophilize the purified polymer to obtain a dry powder.

-

-

Activation of Camptothecin:

-

Modify camptothecin at its 20-hydroxyl group with a linker containing a reactive group (e.g., a carboxylic acid) to facilitate conjugation to the polymer.

-

-

Conjugation of Camptothecin to the Polymer:

-

Dissolve the cyclodextrin-PEG copolymer and the activated camptothecin in a suitable solvent.

-

Add coupling agents (e.g., EDC and NHS) to facilitate the formation of an amide or ester bond between the polymer and the drug.

-

Allow the reaction to proceed until the desired drug loading is achieved.

-

-

Purification and Characterization of CRLX101:

-

Purify the CRLX101 conjugate by dialysis to remove unreacted camptothecin and coupling agents.

-

Lyophilize the purified product.

-

Characterize the final product for drug loading, particle size, and zeta potential using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of CRLX101.[12]

Materials:

-

Cancer cell line of interest (e.g., U87 MG, HT-29)

-

Complete cell culture medium

-

96-well plates

-

CRLX101 and free camptothecin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of CRLX101 and free camptothecin in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value.

Topoisomerase I Relaxation Assay

This assay measures the ability of CRLX101 (released camptothecin) to inhibit the catalytic activity of topoisomerase I.[13][14]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer

-

CRLX101 or camptothecin

-

Stop buffer/loading dye

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound (CRLX101 or camptothecin) at various concentrations.

-

Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the relaxation of the supercoiled DNA.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Western Blot for HIF-1α Detection

This protocol is for detecting the levels of HIF-1α protein in cell lysates after treatment with CRLX101.[15][16]

Materials:

-

Cells treated with CRLX101 under hypoxic conditions

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the HIF-1α band intensity in CRLX101-treated samples indicates inhibition.

In Vivo Xenograft Studies

This section describes a general workflow for evaluating the antitumor efficacy of CRLX101 in a mouse xenograft model.[2][17]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

CRLX101, control vehicle, and comparator drugs (e.g., irinotecan)

-

Calipers or in vivo imaging system (e.g., bioluminescence or fluorescence imaging)

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers or an in vivo imaging system.

-

Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, CRLX101, comparator drug). Administer the treatments according to the planned schedule (e.g., intravenous injections once or twice weekly).

-

Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation, apoptosis, and angiogenesis).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to CRLX101.

Signaling Pathways

Caption: Mechanism of action of CRLX101.

Experimental Workflows

Caption: Workflow for in vivo xenograft studies.

Caption: Workflow for Topoisomerase I relaxation assay.

Conclusion

The cyclodextrin-based polymer platform of CRLX101 represents a significant advancement in the delivery of camptothecin for cancer therapy. By addressing the inherent limitations of the parent drug, CRLX101 demonstrates improved pharmacokinetics, enhanced tumor targeting, and a dual mechanism of action that leads to potent antitumor activity. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working in the field of nanomedicine and targeted cancer therapies. Further investigation into the full potential of this innovative drug delivery system is warranted.

References

- 1. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical to clinical development of the novel camptothecin nanopharmaceutical CRLX101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical study of the cyclodextrin-polymer conjugate of camptothecin CRLX101 for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FastScan⢠Total HIF-1 alpha ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Synthesis of linear, beta-cyclodextrin-based polymers and their camptothecin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 10. In vivo tomographic imaging based on bioluminescence [authors.library.caltech.edu]

- 11. Cyclodextrin/PEG based hydrogels for multi-drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells | Semantic Scholar [semanticscholar.org]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to CRLX101: Impact on the Tumor Microenvironment and Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CRLX101, a nanoparticle-drug conjugate, and its multifaceted effects on the tumor microenvironment (TME) and angiogenesis. CRLX101 is an investigational nanomedicine that encapsulates the potent topoisomerase I inhibitor, camptothecin, within a cyclodextrin-based polymer, allowing for preferential tumor accumulation and sustained drug release.[1][2] This guide will delve into the core mechanisms of CRLX101, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex biological pathways and workflows.

Core Mechanism of Action

CRLX101 is a nanoparticle formulation of camptothecin, a cytotoxic agent that inhibits topoisomerase-I.[2] Its design as a cyclodextrin-containing polymer-camptothecin nanopharmaceutical allows for enhanced solubility and stability of camptothecin.[2][3] The nanoparticle nature of CRLX101 facilitates its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][4]

A crucial aspect of CRLX101's activity is its dual mechanism of action. Beyond its direct cytotoxic effects via topoisomerase I inhibition, CRLX101 also potently inhibits the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway.[3][4] HIF-1α is a master regulator of cellular adaptation to hypoxia and plays a pivotal role in tumor progression, angiogenesis, and resistance to therapy.[4][5] By downregulating HIF-1α, CRLX101 modulates the tumor microenvironment, making it less conducive to tumor growth and survival.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CRLX101, providing insights into its efficacy and biological effects.

Table 1: In Vitro Cytotoxicity of CRLX101

| Cell Line | Cancer Type | IC50 of CRLX101 (nM) | IC50 of Camptothecin (CPT) (nM) | Reference |

| HT-29 | Colorectal Cancer | Higher than CPT | Lower than CRLX101 | [4] |

| SW480 | Colorectal Cancer | Higher than CPT | Lower than CRLX101 | [4] |

| U87 MG | Glioblastoma | 204.1 | Not specified | [5][7] |

Table 2: In Vivo Efficacy of CRLX101 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |

| HT-29 | Colorectal Cancer | CRLX101 + Radiotherapy | Significantly increased therapeutic efficacy compared to standard chemoradiotherapy. | [4] |

| HCT-116 | Colon Cancer | CRLX101 | Up to 90% inhibition of HIF-1α for at least 7 days. | [8] |

| A2780 | Ovarian Cancer | CRLX101 + Bevacizumab | Synergistic effect on tumor growth inhibition and improved survival. 6/9 complete responses in the combination group versus 2/10 in each monotherapy group. | [8] |

| HCI-002 (PDX) | Triple-Negative Breast Cancer | CRLX101 + Bevacizumab | Significant improvement in antitumor efficacy compared to either drug alone. | [9] |

Table 3: Clinical Trial Outcomes for CRLX101

| Trial Phase | Cancer Type | Treatment | Key Outcomes | Reference |

| Phase 1/2a | Advanced Solid Tumors | CRLX101 | MTD determined at 15 mg/m² bi-weekly. Median PFS of 3.7 months at MTD. Stable disease in 64% of patients at MTD. | [10] |

| Phase 1/2a | Advanced Solid Tumors | CRLX101 | Mean elimination Tmax of unconjugated CPT ranged from 17.7 to 24.5 hours. | [10] |

| Phase 1b/2 | Locally Advanced Rectal Cancer | CRLX101 + Neoadjuvant Chemoradiotherapy | MTD of weekly CRLX101 was 15 mg/m². Pathologic complete response in 19% of patients. | [11] |

| Phase 2 | Platinum-Resistant Ovarian Cancer | CRLX101 Monotherapy | Overall response rate of 16% in 19 patients. | [9] |

| Phase 1/2 | Metastatic Renal Cell Carcinoma | CRLX101 + Bevacizumab | Overall response rate of 23% in 22 patients. | [9] |

Impact on the Tumor Microenvironment

CRLX101 significantly impacts the TME primarily through its inhibition of the HIF-1α pathway.[4] This leads to a cascade of downstream effects that alter the tumor's supportive network.

-

Inhibition of Hypoxia-Induced Signaling: In the hypoxic core of tumors, HIF-1α is stabilized and promotes the transcription of genes that support tumor survival and angiogenesis.[4][5] CRLX101 has been shown to cause a sustained inhibition of HIF-1α expression in tumor cells.[4] This disrupts the adaptive response of cancer cells to low oxygen conditions.

-

Downregulation of HIF-1α Target Genes: The inhibition of HIF-1α by CRLX101 leads to the reduced expression of its downstream target genes.[4] These include vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, and carbonic anhydrase IX (CAIX), which is involved in pH regulation and tumor cell survival.[4][5] Preclinical studies have demonstrated that CRLX101 treatment decreases the mRNA levels of HIF-1α-regulated genes such as VEGF, CAIX, GLUT-1, and GLUT-3.[8]

-

Synergy with Anti-Angiogenic Therapies: The downregulation of VEGF by CRLX101 provides a strong rationale for its combination with anti-angiogenic drugs like bevacizumab, a VEGF-A monoclonal antibody.[3][8] Anti-angiogenic therapies can sometimes induce tumor hypoxia, leading to the upregulation of HIF-1α and subsequent resistance.[8] By inhibiting HIF-1α, CRLX101 can counteract this resistance mechanism, leading to a synergistic anti-tumor effect when combined with bevacizumab.[8]

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. CRLX101 exerts its anti-angiogenic effects primarily through the inhibition of the HIF-1α/VEGF pathway.[5]

-

Reduction of Pro-Angiogenic Factors: By inhibiting HIF-1α, CRLX101 directly reduces the expression of VEGF, a potent stimulator of angiogenesis.[4][5] This leads to a decrease in the signaling that drives endothelial cell proliferation, migration, and tube formation.

-

Decreased Microvessel Density: In vivo studies have shown that CRLX101 treatment can lead to a decrease in microvessel density in tumors, as measured by the endothelial cell marker CD31.[5][12] This indicates a reduction in the tumor's blood supply.

-

Normalization of Tumor Vasculature: Interestingly, some studies suggest that CRLX101 monotherapy can improve tumor perfusion.[9] This may be due to a "normalization" of the tumor vasculature, a phenomenon where anti-angiogenic agents can transiently prune immature vessels and improve the function of the remaining ones. This improved perfusion could potentially enhance the delivery of CRLX101 itself or other co-administered therapies.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of CRLX101.

Murine Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of CRLX101 alone or in combination with other agents.

Protocol Outline:

-

Cell Culture: Human cancer cell lines (e.g., HT-29, A2780) are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of cancer cells (typically 1-5 million cells in saline or Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups with comparable average tumor volumes.

-

Treatment Administration: CRLX101 and other agents are administered via appropriate routes (e.g., intravenous injection). Dosing schedules can vary (e.g., weekly, bi-weekly).

-

Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint and Tissue Collection: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., fixed in formalin for histology or snap-frozen for molecular analysis).

Immunohistochemistry (IHC) for TME and Angiogenesis Markers

Objective: To visualize and quantify the expression of key proteins within the tumor tissue.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.

-

Blocking: Non-specific antibody binding is blocked using a suitable blocking solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for the target proteins (e.g., anti-HIF-1α, anti-VEGF, anti-CD31).

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) that produces a colored precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

-

Imaging and Analysis: Slides are imaged using a microscope, and the staining intensity and distribution are quantified using image analysis software.

In Vitro and In Vivo Angiogenesis Assays

A variety of assays can be used to assess the pro- or anti-angiogenic effects of CRLX101.[13]

a) In Vitro Tube Formation Assay: [13][14]

Objective: To assess the ability of endothelial cells to form capillary-like structures.

Protocol Outline:

-

Plate Coating: A basement membrane matrix (e.g., Matrigel) is used to coat the wells of a multi-well plate.[14]

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of CRLX101 or control substances.

-

Incubation: Cells are incubated for several hours to allow for the formation of tube-like structures.

-

Imaging and Quantification: The formation of tubes is observed and quantified by measuring parameters such as tube length, number of junctions, and total network area using microscopy and image analysis software.[15]

b) In Vivo Matrigel Plug Assay: [14]

Objective: To evaluate angiogenesis in a living organism.

Protocol Outline:

-

Matrigel Preparation: Matrigel is mixed with pro-angiogenic factors and the test substance (CRLX101 or control).

-

Injection: The Matrigel mixture is injected subcutaneously into mice.

-

Incubation: The plug solidifies in vivo and is vascularized over several days.

-

Plug Excision and Analysis: The Matrigel plug is excised, and the extent of vascularization is quantified by measuring hemoglobin content or by histological analysis of blood vessels.[14]

c) Aortic Ring Assay: [13][14]

Objective: To assess angiogenesis in an ex vivo organ culture model.

Protocol Outline:

-

Aorta Excision: The aorta is harvested from a rat or mouse and cut into small rings.[14]

-

Embedding: The aortic rings are embedded in a collagen or fibrin (B1330869) gel in a culture dish.[14]

-

Treatment: The rings are cultured in media containing CRLX101 or control substances.

-

Sprouting Quantification: The outgrowth of new microvessels from the aortic rings is monitored and quantified over several days using microscopy.[14]

Western Blotting for Protein Expression Analysis

Objective: To determine the levels of specific proteins (e.g., HIF-1α, Topoisomerase I) in tumor lysates.

Protocol Outline:

-

Protein Extraction: Proteins are extracted from frozen tumor tissue or cultured cells using a lysis buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest, followed by incubation with enzyme-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

This technical guide provides a comprehensive overview of CRLX101's impact on the tumor microenvironment and angiogenesis, supported by quantitative data, detailed experimental protocols, and visual diagrams. This information is intended to be a valuable resource for researchers and professionals in the field of oncology drug development.

References

- 1. CRLX101 - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRLX101, a nanoparticle-drug conjugate containing camptothecin, improves rectal cancer chemoradiotherapy by inhibiting DNA repair and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. First-in-human phase 1/2a trial of CRLX101, a cyclodextrin-containing polymer-camptothecin nanopharmaceutical in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I/II Trial of Nano-camptothecin CRLX101 with Capecitabine and Radiotherapy as Neoadjuvant Treatment for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical effects of CRLX101, an investigational camptothecin-containing nanoparticle drug conjugate, on treating glioblastoma multiforme via apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ibidi.com [ibidi.com]

In Vitro Cytotoxicity of Crlx101: A Technical Overview for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies on the cytotoxicity of Crlx101, a nanoparticle-drug conjugate containing camptothecin (B557342) (CPT). The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental procedures to support further research and development in oncology.

Quantitative Analysis of Crlx101 Cytotoxicity

The cytotoxic effects of Crlx101 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in these studies. A summary of the reported IC50 values is presented in Table 1. It is important to note that the in vitro potency of Crlx101 is generally 2 to 10 times lower than that of free CPT, a phenomenon attributed to the slow and sustained release of CPT from the nanoparticle conjugate.

Table 1: IC50 Values of Crlx101 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| U87 MG | Glioblastoma | 204 | 72 hours |

| HT-29 | Colorectal Cancer | Higher than CPT | 24 hours |

| SW480 | Colorectal Cancer | Higher than CPT | 24 hours |

| LS174T | Colorectal Cancer | Sub-micromolar | 48 hours |

| H1299 | Non-Small Cell Lung Cancer | Sub-micromolar | 48 hours |

| H69 | Small Cell Lung Cancer | Sub-micromolar | 48 hours |

| Panc-1 | Pancreatic Cancer | Sub-micromolar | 48 hours |

| MDA-MB-231 | Breast Cancer | Sub-micromolar | 48 hours |

| A2780 | Ovarian Cancer | Sub-micromolar | 48 hours |

| SK-OV-3 | Ovarian Cancer | Sub-micromolar | 48 hours |

| TC71-luc | Ewing's Sarcoma | Sub-micromolar | 48 hours |

| Daudi | Burkitt's Lymphoma | Sub-micromolar | 48 hours |

| Karpas 299 | Anaplastic Large Cell Lymphoma | Sub-micromolar | 48 hours |

| L540 | Hodgkin's Lymphoma | Sub-micromolar | 48 hours |

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following section details a standard experimental protocol for determining the in vitro cytotoxicity of Crlx101 using a colorimetric cell viability assay, such as the MTT assay.

Cell Culture and Seeding

-

Cell Line Maintenance: Human cancer cell lines (e.g., U87 MG, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested from culture flasks, and a viable cell count is performed. A cell suspension is prepared, and cells are seeded into 96-well microplates at a predetermined optimal density. The plates are then incubated overnight to allow for cell attachment.

Drug Treatment

-

Preparation of Crlx101 Solutions: A stock solution of Crlx101 is prepared and serially diluted in culture medium to achieve a range of final concentrations (e.g., 25-400 nM).

-

Cell Treatment: The culture medium from the seeded wells is replaced with medium containing the various concentrations of Crlx101. Control wells containing untreated cells and vehicle-treated cells are also included.

Cytotoxicity Assay (MTT Assay)

-

Incubation: The treated plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional period (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis

-

Calculation of Cell Viability: The percentage of cell viability is calculated for each treatment concentration relative to the untreated control.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Mechanisms and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Mechanism of Action of Crlx101

Crlx101 is a nanoparticle-drug conjugate that delivers camptothecin (CPT), a topoisomerase I inhibitor, to tumor cells.[1] The cytotoxic effects of Crlx101 are primarily mediated through the induction of apoptosis and cell cycle arrest.[1] Upon cellular uptake, CPT is slowly released from the nanoparticle, leading to the inhibition of topoisomerase I. This inhibition results in DNA damage, which in turn triggers a G2/M phase cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[1][2]

In addition to its direct cytotoxic effects, Crlx101 has been shown to inhibit the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway.[2][3] By suppressing HIF-1α, Crlx101 can downregulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2] This anti-angiogenic activity further contributes to the anti-tumor effects of Crlx101.[1][2] Notably, Crlx101 has demonstrated lower cytotoxicity in normal human astrocytes compared to glioma cells, suggesting a degree of tumor selectivity.[1]

References

Preclinical Efficacy of CRLX101: A Nanoparticle-Drug Conjugate in Cancer Xenograft Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical efficacy of CRLX101, an investigational nanoparticle-drug conjugate (NDC), across a range of cancer xenograft models. CRLX101 is composed of the potent topoisomerase I inhibitor, camptothecin (B557342) (CPT), conjugated to a linear, cyclodextrin-polyethylene glycol (CD-PEG) based polymer. This formulation is designed to improve the therapeutic index of CPT by enhancing its solubility, stability, and tumor-specific delivery.[1][2][3][4]

Core Mechanism of Action: Dual Inhibition

CRLX101 is engineered to self-assemble into nanoparticles approximately 20-30 nm in diameter.[1] This size allows for preferential accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[3][5][6] Once localized within the tumor, the nanoparticle is taken up by cancer cells, where it provides a sustained release of camptothecin.[7] The released CPT then exerts a dual mechanism of action:

-

Topoisomerase I (Topo 1) Inhibition: CPT binds to the DNA-Topo 1 complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest (primarily in the G2/M phase), and ultimately, apoptosis.[1][2][4]

-

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: CPT and its analogs have been shown to down-regulate the expression of HIF-1α, a master regulator of cellular adaptation to hypoxia.[8][9] By inhibiting HIF-1α, CRLX101 can suppress angiogenesis, metastasis, and resistance to therapy.[1][5][10] This dual-action is a key differentiator from traditional topoisomerase inhibitors.

Quantitative Data Presentation: Preclinical Efficacy